5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1135324-06-9
VCID: VC8406409
InChI: InChI=1S/C11H11N3O2/c1-2-9-8(11(15)16)7-13-14(9)10-5-3-4-6-12-10/h3-7H,2H2,1H3,(H,15,16)
SMILES: CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

CAS No.: 1135324-06-9

Cat. No.: VC8406409

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid - 1135324-06-9

Specification

CAS No. 1135324-06-9
Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 5-ethyl-1-pyridin-2-ylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C11H11N3O2/c1-2-9-8(11(15)16)7-13-14(9)10-5-3-4-6-12-10/h3-7H,2H2,1H3,(H,15,16)
Standard InChI Key YGUYAMAJYZDTGO-UHFFFAOYSA-N
SMILES CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O
Canonical SMILES CCC1=C(C=NN1C2=CC=CC=N2)C(=O)O

Introduction

Chemical Identity and Structural Features

5-Ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The molecule integrates a pyridine moiety at the N1 position and an ethyl substituent at the C5 position, with a carboxylic acid group at C4. Its molecular formula is hypothesized as C11_{11}H11_{11}N3_3O2_2, based on structural analogs such as 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid (C9_9H7_7N3_3O2_2) . The ethyl group introduces enhanced lipophilicity compared to unsubstituted derivatives, potentially influencing solubility and biological activity.

PropertyValue (Estimated)Comparable Compound DataSource
Molecular Weight217.22 g/mol189.17 g/mol (unsubstituted)
Melting Point160–165°C87–89°C (ethyl ester analog)
Solubility in WaterLow0.751 mg/ml (amino derivative)

The carboxylic acid group enables hydrogen bonding and coordination with metal ions, making the compound a candidate for metal-organic frameworks (MOFs) .

Synthesis and Reaction Pathways

While no direct synthesis reports exist for 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a plausible route involves:

  • Alkylation at C5: Introducing the ethyl group via nucleophilic substitution or Friedel-Crafts alkylation on a pre-formed pyrazole ring.

  • Ester Hydrolysis: Converting an ethyl ester precursor to the carboxylic acid, as demonstrated in the synthesis of 1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid . For example, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate undergoes hydrolysis using lithium hydroxide in tetrahydrofuran (THF)/ethanol, yielding the carboxylic acid with 96% efficiency .

Reaction conditions for analogous compounds typically involve:

  • Temperature: 0–20°C to control exothermicity .

  • Solvents: THF/ethanol mixtures for optimal solubility .

  • Workup: Extraction with dichloromethane to isolate the product .

Physicochemical Properties

The ethyl substituent at C5 alters the compound’s electronic and steric profile compared to simpler pyrazole derivatives. Key properties inferred from analogs include:

  • Acidity: The carboxylic acid group (pKa ≈ 3–4) facilitates deprotonation under basic conditions, enabling salt formation .

  • Thermal Stability: Higher melting points than ester analogs due to intermolecular hydrogen bonding .

  • Solubility Profile: Limited aqueous solubility (≤1 mg/ml) but enhanced solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Applications in Research and Industry

Pharmaceutical Intermediates

Pyrazole-carboxylic acids are pivotal in drug discovery. For instance, ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8) exhibits antibiotic and antiviral activity . The carboxylic acid group in 5-ethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid may serve as a bioisostere for phosphonate or sulfonamide groups in protease inhibitors .

Coordination Chemistry

The compound’s ability to act as a polydentate ligand is significant. Pyrazole-carboxylic acids form stable complexes with transition metals (e.g., Cu(II), Zn(II)), useful in catalysis and materials science . For example, lithium hydroxide-mediated hydrolysis of ethyl esters produces carboxylate anions that coordinate with metal ions in MOFs .

Agrochemical Development

Ethyl-substituted pyrazoles are explored as herbicides and fungicides. The lipophilic ethyl group may enhance membrane permeability in plant pathogens, though specific studies on this derivative are pending .

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